(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid
Overview
Description
(5-(Methoxycarbonyl)thiophen-3-yl)boronic acid: is an organic compound with the molecular formula C6H7BO4S . It is a boronic acid derivative containing a thiophene ring substituted with a methoxycarbonyl group at the 5-position and a boronic acid group at the 3-position.
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This allows them to modulate the activity of their targets in a reversible manner.
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical pathways due to their ability to interact with various biological targets .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
The effects of boronic acids generally depend on the specific targets they interact with and the biochemical pathways they are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction. For example, a solution of this compound can be prepared by reacting 3-bromo-1-methyl-1H-pyrazole with this compound in the presence of a palladium catalyst (Pd(PPh3)4) and a base such as potassium phosphate (K3PO4) in dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxycarbonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K3PO4), and solvents (e.g., dioxane).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of esters or amides.
Scientific Research Applications
Chemistry: (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is used to develop potential therapeutic agents. Its boronic acid moiety can interact with biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules .
Industry: The compound is used in the development of advanced materials, including organic semiconductors and polymers. Its unique electronic properties make it valuable in the field of materials science .
Comparison with Similar Compounds
- (5-(Methoxycarbonyl)thiophen-2-yl)boronic acid
- (5-(Methoxycarbonyl)thiophen-4-yl)boronic acid
- (5-(Methoxycarbonyl)furan-3-yl)boronic acid
Comparison: (5-(Methoxycarbonyl)thiophen-3-yl)boronic acid is unique due to the position of the boronic acid group on the thiophene ring. This positional isomerism can influence the compound’s reactivity and electronic properties. Compared to its analogs, this compound may exhibit different reactivity in coupling reactions and interactions with biological targets .
Properties
IUPAC Name |
(5-methoxycarbonylthiophen-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4S/c1-11-6(8)5-2-4(3-12-5)7(9)10/h2-3,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDKHNFETCRNRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=C1)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656917 | |
Record name | [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957062-52-1 | |
Record name | [5-(Methoxycarbonyl)thiophen-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Methoxycarbonyl)thiophene-3-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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